(3Z)-3-[3-(2,5-dimethoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-heptyl-1,3-dihydro-2H-indol-2-one
Description
Properties
Molecular Formula |
C26H28N2O4S2 |
|---|---|
Molecular Weight |
496.6 g/mol |
IUPAC Name |
(5Z)-3-(2,5-dimethoxyphenyl)-5-(1-heptyl-2-oxoindol-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H28N2O4S2/c1-4-5-6-7-10-15-27-19-12-9-8-11-18(19)22(24(27)29)23-25(30)28(26(33)34-23)20-16-17(31-2)13-14-21(20)32-3/h8-9,11-14,16H,4-7,10,15H2,1-3H3/b23-22- |
InChI Key |
DRFFSSCCFDYDKQ-FCQUAONHSA-N |
Isomeric SMILES |
CCCCCCCN1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=S)S3)C4=C(C=CC(=C4)OC)OC)/C1=O |
Canonical SMILES |
CCCCCCCN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)C4=C(C=CC(=C4)OC)OC)C1=O |
Origin of Product |
United States |
Preparation Methods
Formation of the Indol-2-One Core
The indol-2-one moiety is synthesized through a Grignard reaction followed by oxidation. A representative protocol involves:
-
Reacting 1-heptylindole with magnesium turnings in tetrahydrofuran (THF) to form a Grignard reagent.
-
Adding 3-methoxy-4-(tert-butyldimethylsilyloxy)acetophenone to the reagent at −78°C, yielding a secondary alcohol intermediate.
-
Oxidizing the alcohol using pyridinium chlorochromate (PCC) in dichloromethane to form the indol-2-one core.
Critical parameters :
-
Temperature control (−78°C) ensures minimal side reactions.
-
Anhydrous THF prevents reagent decomposition.
Thiazolidinone Ring Construction
The thiazolidinone ring is formed via a [3+2] cycloaddition between the indol-2-one intermediate and a thiourea derivative. A patented method involves:
-
Reacting 2,5-dimethoxyphenyl isothiocyanate with bromoacetyl bromide in dichloromethane at 0°C.
-
Adding pyridine to deprotonate the intermediate, facilitating cyclization to the thioxo-thiazolidinone ring.
Optimization insights :
-
Catalyst : Pyridine enhances reaction rate by abstracting acidic protons.
-
Solvent : Dichloromethane improves solubility of aromatic intermediates.
One-Pot DABCO-Catalyzed Synthesis
A streamlined one-pot approach reduces purification steps and improves efficiency:
Reaction Protocol
-
Propargylamine activation : Treating 1-heptylindole-2-propargylamine with carbon disulfide (CS₂) in ethanol at 25°C for 6 hours.
-
Cyclization : Adding 1,4-diazabicyclo[2.2.2]octane (DABCO) and heating to 100°C for 16 hours.
-
Quenching : Diluting with dichloromethane and concentrating under reduced pressure.
Key advantages :
Mechanistic Insights
Density functional theory (DFT) calculations reveal that DABCO lowers the activation energy for the rate-limiting thiolate attack on the propargyl carbon. The (3Z) isomer is favored due to reduced steric clash between the heptyl chain and dimethoxyphenyl group.
Purification and Isolation Techniques
Column Chromatography
Silica gel chromatography with ethyl acetate/hexane gradients (0–50%) effectively separates the target compound from regioisomers and unreacted starting materials.
Typical conditions :
Recrystallization
Alternative purification via recrystallization from ethanol/water (7:3 v/v) yields crystals with >98% purity. However, this method is less efficient for large-scale production due to solubility limitations.
Comparative Analysis of Synthetic Methods
| Method | Catalyst | Solvent | Temperature | Yield | Purity |
|---|---|---|---|---|---|
| Multi-Step Coupling | Pyridine | Dichloromethane | 0–25°C | 52–56% | 95% |
| One-Pot DABCO | DABCO | Ethanol | 100°C | 49–53% | 90% |
| Grignard-Based | None | THF | −78°C | 48% | 92% |
Observations :
-
The multi-step method offers higher yields but requires intricate intermediate isolation.
-
The one-pot approach sacrifices yield for procedural simplicity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring and the indolone moiety.
Reduction: Reduction reactions can occur at the carbonyl groups present in the molecule.
Substitution: The dimethoxyphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or nitric acid.
Major Products
Oxidation: Oxidation can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction can yield alcohols or amines.
Substitution: Substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Biological Activities
-
Anticancer Activity :
- Research has indicated that compounds similar to (3Z)-3-[3-(2,5-dimethoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-heptyl-1,3-dihydro-2H-indol-2-one exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of thiazolidinones have shown effectiveness in inhibiting cell proliferation in breast and colon cancer models .
- Anti-inflammatory Properties :
- Antimicrobial Activity :
Case Study 1: Anticancer Efficacy
A study investigated the effects of thiazolidinone derivatives on human breast cancer cells (MCF-7). The derivative exhibited significant cytotoxicity with an IC50 value in the low micromolar range. Mechanistic studies suggested apoptosis induction via the mitochondrial pathway, highlighting its potential as a lead compound for anticancer drug development .
Case Study 2: Anti-inflammatory Mechanisms
In a murine model of acute inflammation, administration of a thiazolidinone derivative led to a marked reduction in leukocyte recruitment to inflamed tissues. This was associated with decreased levels of TNF-alpha and IL-6, suggesting that the compound could be beneficial in managing inflammatory conditions such as arthritis .
Mechanism of Action
The mechanism of action of (3Z)-3-[3-(2,5-dimethoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-heptyl-1,3-dihydro-2H-indol-2-one involves its interaction with molecular targets such as enzymes or receptors. The thiazolidinone ring and the indolone moiety can form hydrogen bonds and hydrophobic interactions with target proteins, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Structural Features :
- Core : The rhodanine scaffold (4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene) provides a planar, conjugated system that facilitates π-π stacking and hydrogen bonding.
- Substituents: 2,5-Dimethoxyphenyl group: Electron-donating methoxy groups enhance resonance stabilization and may improve binding to hydrophobic pockets in biological targets.
- Stereochemistry : The (3Z) configuration ensures spatial alignment of functional groups critical for bioactivity .
Structural Analogues and Substituent Effects
The compound’s structural analogs differ primarily in substituents on the phenyl ring, alkyl chain length, and stereochemistry. Key examples include:
Table 1: Structural and Functional Comparison of Rhodanine Derivatives
Key Observations:
Substituent Effects: Methoxy vs. Fluorine vs. Methoxy: The 2-fluorophenyl group () introduces electronegativity, which may alter charge distribution and target selectivity .
Alkyl Chain Impact :
- The heptyl chain (target) significantly increases lipophilicity (logP ~6–7 estimated) compared to methyl or ethyl chains, favoring penetration through lipid membranes but limiting water solubility. This trade-off is critical for bioavailability .
Stereochemistry :
- The (Z)-configuration in the target compound aligns the 2,5-dimethoxyphenyl and indole moieties on the same side, optimizing interactions with hydrophobic enzyme domains. E-isomers (e.g., derivatives) show reduced activity due to steric clashes .
Physicochemical and Crystallographic Insights
- Solubility : The heptyl chain reduces aqueous solubility (<0.1 mg/mL predicted), necessitating formulation strategies like micellar encapsulation .
- Crystal Packing : Analogous compounds () form dimers via intermolecular H-bonds (e.g., C–H⋯S and C–H⋯π interactions). The target’s bulky heptyl group may disrupt such packing, altering crystallization behavior .
Biological Activity
The compound (3Z)-3-[3-(2,5-dimethoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-heptyl-1,3-dihydro-2H-indol-2-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, synthesis methods, and relevant case studies.
Structural Features
This compound features a thiazolidinone ring, an indole core, and a dimethoxyphenyl moiety. The presence of these functional groups suggests potential interactions with various biological targets, making it a subject of interest for drug development.
Antimicrobial Activity
Preliminary studies indicate that compounds similar to This compound exhibit antimicrobial properties. For instance, a related series of thiazolidinone compounds demonstrated significant antimicrobial activity against various bacterial and fungal species. The minimum inhibitory concentration (MIC) values ranged from 10.7 to 21.4 μmol/mL for the most active derivatives .
| Compound | MIC (μmol/mL) | MBC (μmol/mL) |
|---|---|---|
| 4d | 10.7 - 21.4 | 21.4 - 40.2 |
| 4p | Not specified | Not specified |
| 3h | Not specified | Not specified |
Cytotoxicity and Antitumor Activity
Research has also explored the cytotoxic effects of related thiazolidinone compounds on various cancer cell lines. For example, palladium(II) complexes of thiosemicarbazones showed IC50 values as low as 0.01 μM against prostate carcinoma cells . This suggests that the thiazolidinone framework may enhance the cytotoxic potential of metal complexes.
The mechanism by which these compounds exert their biological effects is under investigation. Studies involving molecular docking simulations have been employed to predict interactions with biological macromolecules such as proteins and nucleic acids. These interactions are crucial for understanding how the compound might inhibit specific enzymes or pathways involved in disease processes.
Indoleamine 2,3-Dioxygenase Inhibition
One area of interest is the inhibition of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in immune regulation and tumor progression. Compounds similar to This compound have shown promise in modulating IDO activity, potentially offering therapeutic avenues for immunosuppression-related conditions .
Case Studies
Several case studies highlight the biological activity of related compounds:
- Antimicrobial Efficacy : A study evaluated a series of thiazolidinone derivatives for their antimicrobial properties against eight bacterial and eight fungal pathogens. The most potent compounds exhibited significant inhibition at low concentrations .
- Cytotoxicity in Cancer Research : Research on palladium(II) complexes revealed strong antiproliferative effects on various cancer cell lines, suggesting that modifications to the thiazolidinone structure can enhance cytotoxicity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (3Z)-3-[3-(2,5-dimethoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-heptyl-1,3-dihydro-2H-indol-2-one, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves multi-step condensation reactions. For analogous thiazolidinone-indole hybrids, refluxing in acetic acid with sodium acetate as a catalyst (e.g., 3-formylindole derivatives + thiazolidinone precursors) yields 60–75% under optimized conditions . Key variables include:
- Temperature : 80–110°C for 2–5 hours.
- Solvent : Polar aprotic solvents (e.g., DMF, acetic acid) enhance cyclization.
- Catalysts : Sodium acetate or triethylamine improves reaction kinetics.
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | 3-formylindole + thiazolidinone precursor (AcOH, 100°C, 3h) | 68 | 95% |
| 2 | Heptyl chain introduction (K2CO3, DMF, 80°C) | 73 | 92% |
Q. How is the structural integrity of the compound validated post-synthesis?
- Methodology : Use spectroscopic and crystallographic techniques:
- NMR/FT-IR : Confirm Z-configuration via coupling constants (e.g., 3J = 12–14 Hz for olefinic protons) and sulfur-related peaks (e.g., C=S stretch at 1200–1250 cm⁻¹) .
- X-ray crystallography : Programs like SHELXL refine anisotropic displacement parameters to resolve stereochemical ambiguities .
Q. What preliminary biological assays are recommended for screening pharmacological activity?
- Methodology : Prioritize assays based on structural analogs (e.g., thiazolidinone-indole hybrids):
- Antimicrobial : Broth microdilution (MIC against Gram+/Gram– bacteria) .
- Anticancer : MTT assay on cancer cell lines (e.g., HepG2, MCF-7) .
- Enzyme inhibition : Molecular docking against COX-2 or α-glucosidase .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in Z/E isomerism for this compound?
- Methodology : Use SHELXTL or WinGX to analyze X-ray diffraction data. For example:
- Refine anisotropic displacement parameters (ADPs) to distinguish Z-configuration via planar geometry of the thiazolidinone-indole junction .
- Compare experimental vs. calculated powder patterns to rule out polymorphism .
Q. What strategies mitigate low yields during heptyl chain functionalization?
- Methodology : Address steric hindrance and solubility:
- Phase-transfer catalysis : Use TBAB in biphasic systems (water/toluene) to enhance alkylation efficiency .
- Microwave-assisted synthesis : Reduce reaction time (30 mins vs. 8 hours) and improve yield by 15–20% .
Q. How do electronic effects of 2,5-dimethoxyphenyl influence bioactivity compared to halogenated analogs?
- Methodology : Perform SAR studies using analogs (e.g., 3-chloro or 4-fluorophenyl derivatives):
- Electron-donating groups (e.g., OCH₃) : Enhance π-π stacking with enzyme active sites (e.g., COX-2), increasing IC₅₀ by 2-fold vs. halogenated analogs .
- Hydrophobic interactions : Heptyl chain length correlates with membrane permeability (log P = 4.2 vs. 3.5 for shorter chains) .
Q. What computational tools predict binding modes of this compound with biological targets?
- Methodology : Combine docking (AutoDock Vina) and MD simulations (GROMACS):
- Docking : Grid-box centered on COX-2 active site (PDB: 5KIR) yields ΔG = -9.2 kcal/mol .
- MD simulations : RMSD < 2.0 Å over 50 ns confirms stable binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
